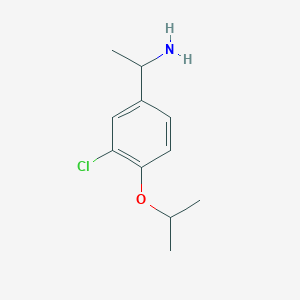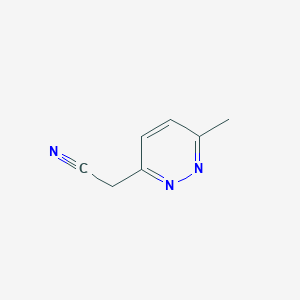
2-(6-Methylpyridazin-3-yl)acetonitrile
Vue d'ensemble
Description
2-(6-Methylpyridazin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H7N3. Its molecular weight is 133.15 . It is typically stored at room temperature and appears as a powder .
Physical and Chemical Properties The InChI code for this compound is 1S/C7H7N3/c1-6-2-3-7(4-5-8)10-9-6/h2-3H,4H2,1H3 .
Applications De Recherche Scientifique
Ligand Substitution Reactions
Research indicates that in the presence of appropriate nucleophiles and under irradiation, complexes like Ru(trpy)(bpy)(NCCH3)2+ undergo ligand substitution reactions, displacing acetonitrile ligands. This finding is significant for understanding the photosubstitution reactions of such complexes (Hecker, Fanwick, & McMillin, 1991).
Anticancer Activity of Derivatives
A series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles were synthesized and showed notable in vitro antitumor activity. This research contributes to the development of new compounds for cancer treatment (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).
Luminescent Self-Assembled Heterodinuclear Complexes
Studies have explored the formation of luminescent, self-assembled heterodinuclear complexes using ligands like 2-{6-[N,N-diethylcarbamoyl]pyridin-2-yl}-1,1‘-dimethyl-5,5‘-methylene-2‘-(5-methylpyridin-2-yl)bis[1H-benzimidazole], which react with Ln(III) and Zn(II) in acetonitrile. This research aids in understanding the structural and photophysical properties of such complexes (Piguet, Bünzli, Bernardinelli, Hopfgartner, Petoud, & Schaad, 1996).
Synthesis of Pyridothiazine Derivatives
The synthesis of pyridothiazine derivatives starting from 2-chloro-6-methylpyridine-3-carbonitrile has been described. This approach offers a two-step process for creating derivatives that could be significant in various chemical syntheses (Kobayashi, Iitsuka, & Konishi, 2008).
Formation of Various Structures in Reactions
The interaction of acetonitrile with different compounds results in the formation of a wide variety of different cations and neutral compounds. Such findings are crucial in understanding the chemical behavior and potential applications of acetonitrile in various reactions (Salnikov, Genaev, Vasiliev, & Shubin, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-(6-methylpyridazin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-2-3-7(4-5-8)10-9-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBUNYSLMCHRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methylpyridazin-3-yl)acetonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

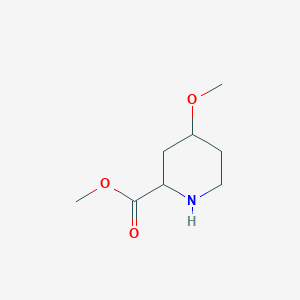
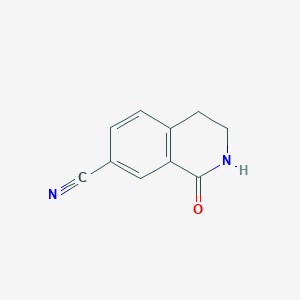

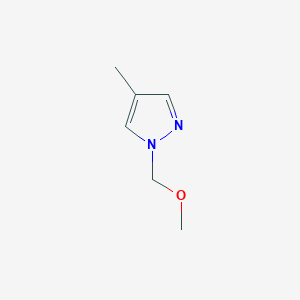
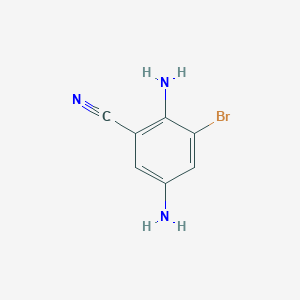
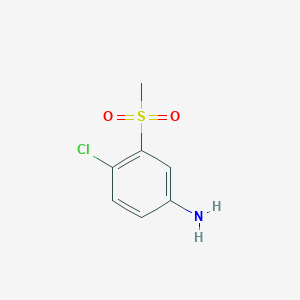
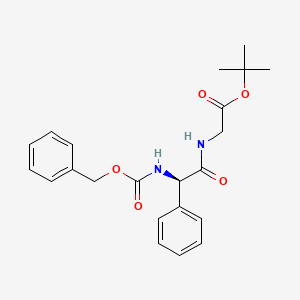
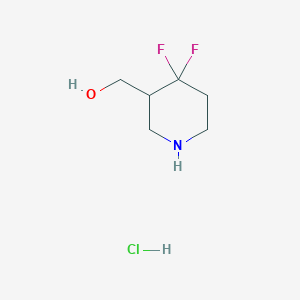

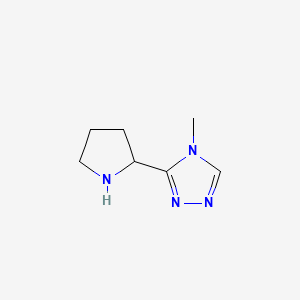

![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1428813.png)
